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molecular formula C12H18N2O B1246134 2-amino-N-(2,6-dimethylphenyl)butanamide

2-amino-N-(2,6-dimethylphenyl)butanamide

Cat. No. B1246134
M. Wt: 206.28 g/mol
InChI Key: BKIOLJSGLVWVCP-UHFFFAOYSA-N
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Patent
US04922021

Procedure details

A mixture of 17.7 g (52.6 mmoles) of N-(2-phthalimido-butyryl)-2,6-dimethyl-aniline, 14.2 ml of a 85% aqueous hydrazine hydrate solution and 250 ml of ethanol is boiled for one hour, and then the mixture is processed as described in Example 11. The product is triturated with petroleum ether. 9.45 g of N-(2-amino-butyryl)-2,6-dimethyl-aniline are obtained; m.p.: 48°-49° C. The product is obtained with a yield of 87.1%. The hydrochloride of the compound melts at 213°-214° C. [the melting point reported in the literature (see E. W. Byrnes et al., loc. cit.) is 213.5°-214.5° C⟧
Name
N-(2-phthalimido-butyryl)-2,6-dimethyl-aniline
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(=O)[N:5]([CH:6]([CH2:18][CH3:19])[C:7]([NH:9][C:10]2[C:15]([CH3:16])=[CH:14][CH:13]=[CH:12][C:11]=2[CH3:17])=[O:8])C(=O)C2=CC=CC=C12.O.NN>C(O)C>[NH2:5][CH:6]([CH2:18][CH3:19])[C:7]([NH:9][C:10]1[C:15]([CH3:16])=[CH:14][CH:13]=[CH:12][C:11]=1[CH3:17])=[O:8] |f:1.2|

Inputs

Step One
Name
N-(2-phthalimido-butyryl)-2,6-dimethyl-aniline
Quantity
17.7 g
Type
reactant
Smiles
C1(C=2C(C(N1C(C(=O)NC1=C(C=CC=C1C)C)CC)=O)=CC=CC2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product is triturated with petroleum ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC(C(=O)NC1=C(C=CC=C1C)C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 9.45 g
YIELD: PERCENTYIELD 87.1%
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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